molecular formula C16H13ClN2O3S2 B2750653 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-40-2

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2750653
CAS No.: 896352-40-2
M. Wt: 380.86
InChI Key: CHKFAEJGDUCWKI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as a benzamide moiety with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the benzamide moiety. This step often involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole core with the sulfonylated benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzothiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis in cancer cells by disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with different substitution patterns.

    N-(5-bromo-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Bromine instead of chlorine.

    N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide: Ethylsulfonyl instead of methylsulfonyl.

Uniqueness

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and methylsulfonyl groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biomedical research.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-12(17)7-8-13-14(9)18-16(23-13)19-15(20)10-3-5-11(6-4-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKFAEJGDUCWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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